2-Amino-4-hydroxyisoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-amino-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-10-7(12)4-2-1-3-5(11)6(4)8(10)13/h1-3,11H,9H2 |
InChI Key |
RWEUBNVOADKIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)N(C2=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Hydroxyisoindoline 1,3 Dione and Its Derivatives
Foundational Condensation Reactions for Isoindoline-1,3-dione Ring Construction
The most conventional and widely practiced method for synthesizing the isoindoline-1,3-dione (or phthalimide) skeleton involves the condensation of a phthalic anhydride (B1165640) derivative with a primary amine or related nitrogen-containing precursor. nih.govmdpi.com This approach is valued for its reliability and straightforward execution.
The direct condensation of phthalic anhydride or its substituted analogues with primary amines is a cornerstone of phthalimide (B116566) synthesis. mdpi.com This reaction typically proceeds by heating the two components, often in a high-boiling point solvent like glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the imide. gsconlinepress.comsphinxsai.com For the synthesis of the parent compound of this article, 2-Amino-4-hydroxyisoindoline-1,3-dione, the reaction would involve 4-hydroxyphthalic anhydride and hydrazine (B178648) hydrate (B1144303).
A common variation involves the reaction of phthalic anhydride with hydrazine hydrate in ethanol (B145695) to yield 2-aminoisoindoline-1,3-dione. nih.gov Similarly, substituted hydrazines can be used to create N-amino derivatives. For instance, reacting 2-hydrazinyl-2-oxo-N-phenylacetamide with phthalic anhydride in refluxing glacial acetic acid produces the corresponding isoindoline-1,3-dione derivative. gsconlinepress.com The versatility of this method allows for the incorporation of a wide array of functional groups, depending on the choice of the amine or hydrazine precursor. Solvent-free conditions, simply heating the amine and anhydride together, have also been developed as a green and efficient alternative. researchgate.netresearchgate.net
| Phthalic Anhydride Derivative | Nitrogen Precursor | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phthalic anhydride | Urea / Hydrazine hydrate | 1) Fusion at 140°C; 2) Ethanol, 85°C | 2-Aminoisoindoline-1,3-dione | Not specified | nih.gov |
| Phthalic anhydride | 2-Hydrazinyl-2-oxo-N-phenylacetamide | Glacial acetic acid, reflux | 2-(2-Oxo-2-(phenylamino)acetamido)isoindoline-1,3-dione | Not specified | gsconlinepress.com |
| Phthalic anhydride | N-Arylbenzenecarboximidamides | Benzene (B151609), reflux | 2-(Aryl(phenylimino)methyl)isoindoline-1,3-dione derivatives | >75% | mdpi.comsciforum.net |
| Phthalic acid | Glycine (B1666218) | Glacial acetic acid, 170-180°C | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Not specified | sphinxsai.com |
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like isoindoline-1,3-dione derivatives in a single step from three or more starting materials. researchgate.net These reactions are highly convergent, building molecular diversity by combining several reactants in a tandem process.
One such example is the one-pot, three-component reaction between isobenzofuran-1,3-dione (phthalic anhydride), thiocarbohydrazide, and an ethyl 2-bromoacetate in refluxing ethanol. clockss.org This strategy leads to the formation of novel (1,3,4-thiadiazin-2-ylamino)isoindoline-1,3-dione derivatives. Another MCR strategy involves the reaction of isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium (B1175870) acetate (B1210297) under catalyst-free conditions in ethanol to produce 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives in excellent yields (80–99%). academie-sciences.fr A further approach utilizes ortho-phthalaldehyde, an amine, and an isonitrile in a three-component reaction to synthesize 1-carboxamido-isoindoles, which are structurally related to the isoindoline-dione core. lookchem.com These MCRs exemplify modern synthetic efficiency in heterocyclic chemistry.
Advanced and Selective Synthetic Approaches
Beyond classical condensations, more sophisticated methods have been developed to provide selective access to the isoindoline-1,3-dione scaffold, often under milder conditions or allowing for the construction of more complex, fused systems.
Palladium-catalyzed reactions provide a modern, one-step alternative to traditional methods for synthesizing isoindoline-1,3-diones. nih.govcapes.gov.br This methodology typically involves the carbonylative cyclization of precursors like o-halobenzoates or o-bromobenzoic acid with primary amines under a carbon monoxide (CO) atmosphere. nih.govhep.com.cn The process is efficient and tolerates a variety of functional groups on the substrates. nih.gov
The general mechanism begins with the oxidative addition of the palladium(0) catalyst to the aryl-halogen bond. hep.com.cn This is followed by the insertion of a CO molecule to form an acylpalladium complex. Subsequent reaction with a primary amine and base-catalyzed cyclization affords the final isoindoline-1,3-dione product in good to excellent yields. nih.govhep.com.cn Catalysts such as Pd(OAc)₂ with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective for this transformation. hep.com.cnhep.com.cn
| Aryl Halide Substrate | Nitrogen Source | Catalyst/Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| o-Halobenzoates | Primary Amines | Pd(OAc)₂ / PPh₃ | CO, I₂/KI, Et₃N, DMF, 100°C | Good | nih.gov |
| o-Bromobenzoic acid | Substituted Aryl Amines | Pd(OAc)₂ / dppf | CO (1 atm), DABCO, 100°C, 10h | Good to Excellent | hep.com.cn |
| o-Bromobenzoic acid | n-Heptyl amine | Pd(OAc)₂ / dppf | CO (1 atm), DABCO, 100°C | 89% | hep.com.cn |
| o-Bromobenzoic acid | tert-Butyl amine | Pd(OAc)₂ / dppf | CO (1 atm), DABCO, 100°C | 91% | hep.com.cn |
The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful, thermally initiated transformation for the de novo synthesis of benzenoid rings. nih.govwisc.edu It involves a [4+2] cycloaddition between a conjugated diyne and a third alkyne (the diynophile) to generate a highly reactive o-benzyne intermediate, which can then be trapped. wikipedia.orgencyclopedia.pub
This strategy has been applied to the synthesis of complex, fused isoindoline-1,3-dione systems. In a notable example, various substituted tetraynes undergo an HDDA domino reaction with imidazole (B134444) derivatives. scispace.com This transformation proceeds through intramolecular cyclization and intermolecular coupling oxidation, forming three new C-C bonds and two new C-O bonds in a single, atom-economical process. The result is a fused, multifunctionalized isoindole-1,3-dione core, demonstrating the power of the HDDA cascade for rapidly assembling complex aromatic heterocycles. scispace.comubc.ca
The Schmidt reaction is a classic organic rearrangement where an azide (B81097) reacts with a carbonyl compound, such as a ketone or carboxylic acid, in the presence of acid to yield an amide or amine with the expulsion of nitrogen gas. wikipedia.orgslideshare.net While not a primary method for constructing the ring itself, it has been ingeniously applied in a multi-step, one-pot procedure to create functionalized isoindoline-1,3-dione derivatives.
A reported one-pot procedure utilizes 5-nitro-4-phenacylphthalonitriles as the starting material. nih.govresearchgate.net Through the application of the Schmidt rearrangement conditions, these precursors are converted into isoindole-1,3-dione derivatives bearing an amide fragment. This application showcases how classic name reactions can be integrated into synthetic pathways to access complex heterocyclic structures. nih.gov
Green Chemistry Methodologies for Sustainable Synthesis
The principles of green chemistry are being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. A key approach is the use of environmentally benign solvents, such as acetic acid, to replace more toxic options like pyridine. researchgate.net Methodologies are being developed that focus on minimizing the amount of water in reaction media and optimizing the quantity of catalysts to improve reaction yields and reduce waste. mdpi.com One-pot, multi-component reactions represent another green strategy, streamlining synthesis into fewer steps. researchgate.netnih.gov For instance, the catalyst-free synthesis of quinazolin-4(3H)-ones has been achieved in water, highlighting a sustainable approach. researchgate.net Such methods, which often avoid transition metals and are compatible with air and water, contribute to a more environmentally friendly production process for complex molecules. mdpi.com
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique allows for precise control over temperature and pressure, leading to dramatically reduced reaction times, higher product yields, and improved purity. nih.gov In the synthesis of related heterocyclic structures, microwave irradiation has been shown to accelerate reactions significantly. For example, intramolecular cyclocondensation of 2-amino acid-derived enamines to form pyrrole (B145914) derivatives achieved yields of 55–86% under microwave conditions. mdpi.com Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives was accomplished by subjecting reactants to microwave irradiation at 300 watts for short intervals totaling 3 to 4 minutes. nih.gov Other protocols involve heating in a microwave reactor at temperatures between 130–160 °C for 0.5 to 2 hours to produce quinazolin-4[3H]-one derivatives in moderate to excellent yields. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis Conditions for Heterocyclic Compounds
| Product Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 2-amino acid-derived enamines, sodium ethoxide | Microwave irradiation, 30 min | 55-86% | mdpi.com |
| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Isoniazid, aromatic aldehyde, DMF | 300W, 30-sec intervals for 3 min | Good | nih.gov |
| 3-Amino-1,2,4-triazoles | Carboxylic acids, aminoguanidine (B1677879) bicarbonate, HCl | 180 °C, sealed vessel | High | mdpi.com |
| 2-methyl quinazolin-4[3H]-one derivatives | Anthranilic acids, triethyl-orthoacetate, hydroxylamine (B1172632) hydrochloride | 130–160 °C, 0.5–2 h | Moderate to Excellent | researchgate.net |
Strategies for Functionalization and Derivatization of the Isoindoline-1,3-dione Core
The functionalization of the isoindoline-1,3-dione scaffold is crucial for modulating its chemical properties. Strategies focus on regioselective modifications of the aromatic ring and derivatization at key atomic positions.
Regioselective Substitution and Modification of Aromatic Rings
Regioselectivity, the control over the position of chemical bond formation, is critical in the synthesis of functionalized aromatic compounds. Nucleophilic aromatic substitution (SNAr) is a well-documented method for achieving such selectivity. mdpi.com In studies on 2,4-dichloroquinazoline, a related heterocyclic system, reactions with various amine nucleophiles consistently demonstrate a high degree of regioselectivity for substitution at the 4-position of the quinazoline (B50416) ring. mdpi.com This selectivity is often preserved across different reaction conditions, including variations in solvents, temperatures, and nucleophiles. mdpi.com The nature of substituents on reactants can also greatly affect the regioselectivity of a reaction, as seen in the synthesis of dihydro-2H-1,4-thiazines. rsc.org
Derivatization at the Nitrogen and Hydroxyl Positions
The amino and hydroxyl groups on the this compound core are prime targets for derivatization to create new analogues. The 2-amino group can be functionalized using various electrophiles, such as alkyl halides, acid halides, and sulfonyl chlorides, to yield a diverse range of derivatives. nih.gov In parallel studies on quinoxaline-2,3-diones, N-substitution with an amino acid moiety was found to significantly influence the molecule's properties. nih.gov Specifically, the S-enantiomer of an N-substituted derivative was 160-fold more potent in binding assays than the R-isomer, highlighting the stereochemical importance of such modifications. nih.gov The hydroxyl position can also be readily modified. For example, related quinazolinone structures have been derivatized to form 3-ethoxy and 3-benzyloxy analogues by reacting them with the corresponding hydroxylamine hydrochloride derivative. researchgate.net
Introduction of Complex Structural Motifs and Heterocycles
Incorporating additional rings and complex structures onto the primary scaffold is a common strategy for developing novel compounds. The isoindoline-1,3-dione moiety can serve as a foundational structure for building more elaborate molecules, such as isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids. nih.gov Other synthetic efforts have focused on creating fused or linked heterocyclic systems. Methodologies have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines from cyclic 1,3-diketones. nih.gov Furthermore, the core skeletons of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole (B1665364) can be constructed through regioselective cyclization of thiosemicarbazide (B42300) intermediates. nih.gov The synthesis of pyrrole-type compounds via intramolecular cyclocondensation is another example of introducing valuable heterocyclic motifs. mdpi.com
Analytical Verification and Structural Characterization in Synthetic Studies
The confirmation of the chemical structure of newly synthesized compounds is a non-negotiable step in synthetic chemistry. A suite of analytical techniques is employed to provide unambiguous structural evidence. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR and ¹³C NMR, which provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the compound. researchgate.netmdpi.com Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule. nih.gov Together, these methods allow for the comprehensive characterization and verification of the synthesized isoindoline-1,3-dione derivatives. mdpi.comnih.gov
Spectroscopic Confirmation (Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the elucidation of the chemical structure of this compound. Each technique provides unique information about the molecule's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively detailed in readily available literature, data for related isoindoline-1,3-dione derivatives provide insight into the expected chemical shifts. For instance, in a related compound, 4-amino-7-bromo-isoindoline-1,3-dione, the imide proton (N-H) appears as a singlet at δ 11.1 ppm. nih.gov The aromatic protons show distinct signals, with two doublets at δ 7.38 and δ 7.02 ppm, and the amino protons present as a broad singlet at δ 6.53 ppm. nih.gov The ¹³C NMR spectrum for this derivative shows eight distinct carbon signals, confirming the asymmetrical substitution of the phthalimide ring. nih.gov For thalidomide (B1683933), a related compound, predictive ¹H NMR and ¹³C NMR spectra are available. guidechem.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, pomalidomide, shows characteristic N-H stretching bands between 3602 and 3741 cm⁻¹. researchgate.net The C-N stretching modes are typically found in the 1100-1300 cm⁻¹ range. researchgate.net Phenyl C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net For a similar structure, N-methoxy-2-(methyl-d3)benzamide, IR peaks were recorded at 3135, 2937, 1636, 1534, 1438, 1314, 1160, and 1052 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study on 4-hydroxyisoindoline-1,3-dione (BHID) and its derivative (BHID-Bpin) in acetonitrile (B52724) showed distinct absorption and fluorescence spectra. researchgate.netrsc.org Upon reaction with peroxynitrite, the derivative BHID is formed and exhibits strong dual-band fluorescence, which is attributed to an ultrafast excited-state intramolecular proton transfer process. rsc.org Another study on 4-hydroxy-TEMPO showed a strong absorption band around 430 nm. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 274.23 g/mol . nih.gov High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for determining the concentration of related compounds like thalidomide in human plasma. nih.gov In these analyses, multiple reaction monitoring (MRM) is often employed, with specific precursor-to-product ion transitions used for quantification. For thalidomide, the transition monitored is m/z 259.1→84.0. nih.govresearchgate.net The exact mass of this compound has been computed to be 274.05897142 Da. nih.gov
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR | 4-Amino-7-bromo-isoindoline-1,3-dione | δ 11.1 (s, 1H, imide), 7.51 (d, J=8.9 Hz, 1H), 6.90 (d, J=8.9 Hz, 1H), 6.53 (br s, 2H, amino) | nih.gov |
| ¹³C NMR | 4-Amino-7-bromo-isoindoline-1,3-dione | δ 170.0, 167.7, 146.5, 139.6, 130.2, 123.6, 112.4, 101.6 | nih.gov |
| IR | Pomalidomide | N-H stretch: 3602-3741 cm⁻¹, C-N stretch: 1100-1300 cm⁻¹ | researchgate.net |
| UV-Vis | 4-hydroxy-TEMPO | Strong absorption around 430 nm | researchgate.net |
| MS | This compound | Molecular Weight: 274.23 g/mol, Exact Mass: 274.05897142 Da | nih.gov |
| LC-MS/MS | Thalidomide | MRM transition: m/z 259.1→84.0 | nih.govresearchgate.net |
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound. This technique has been instrumental in understanding the structure of related molecules and their interactions with biological targets. frontiersin.org
For instance, the crystal structure of the ternary complex of (S)-5-hydroxythalidomide, the thalidomide-binding domain of human cereblon (CRBN), and human SALL4 ZF2 has been determined at high resolution (1.80 Å). nih.gov This structural analysis revealed that the crystals of the SALL4–CRBN complex with (S)-5-hydroxythalidomide belong to the space group C222₁ with unit cell parameters of a = 83.62 Å, b = 93.89 Å, and c = 43.68 Å. nih.gov These findings provide a deep understanding of the molecular interactions at an atomic level. nih.gov The development of X-ray crystallography has been crucial for structure-based drug design. frontiersin.org
Table 2: Crystallographic Data for the SALL4-CRBN Complex with (S)-5-hydroxythalidomide
| Parameter | Value | Reference |
|---|---|---|
| Compound | (S)-5-hydroxythalidomide in complex with SALL4-CRBN | nih.gov |
| Resolution | 1.80 Å | nih.gov |
| Space Group | C222₁ | nih.gov |
| Unit Cell Parameters | a = 83.62 Å, b = 93.89 Å, c = 43.68 Å | nih.gov |
Reactivity and Chemical Transformations of 2 Amino 4 Hydroxyisoindoline 1,3 Dione
Oxidation and Reduction Chemistry
The presence of both an oxidizable amino group and a reducible dicarbonyl system imparts a rich redox chemistry to 2-Amino-4-hydroxyisoindoline-1,3-dione. The N-amino group is particularly susceptible to oxidation. Treatment with oxidizing agents such as lead tetraacetate can convert the primary amino group into a highly reactive nitrene intermediate. This transient species can then undergo various subsequent reactions, including insertions and cycloadditions.
Conversely, the isoindoline-1,3-dione moiety can be selectively reduced. For instance, the nitro-analogue of this compound can be reduced to the primary amine using reagents like sodium dithionite. This transformation is a key step in the synthesis of chemiluminescent compounds like luminol (B1675438).
Table 1: Examples of Oxidation and Reduction Reactions
| Reaction Type | Reagent | Functional Group Transformation | Product Type |
|---|---|---|---|
| Oxidation | Lead Tetraacetate | -NH₂ → [-N:] | Nitrene Intermediate |
| Reduction | Sodium Dithionite | -NO₂ → -NH₂ | Amino Derivative |
Nucleophilic and Electrophilic Reaction Pathways.nih.gov
The chemical character of this compound is defined by its ability to engage in both nucleophilic and electrophilic reactions. nih.gov The primary amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers. youtube.com A common reaction is acylation, where the amino group reacts with acyl chlorides or anhydrides to form the corresponding N-acylamino derivatives.
The aromatic ring, activated by the hydroxyl group, can participate in electrophilic aromatic substitution reactions, although the specific conditions and regioselectivity would depend on the nature of the electrophile. The carbonyl groups of the imide ring are electrophilic centers and can be attacked by strong nucleophiles, potentially leading to ring-opening. nih.gov
Table 2: Nucleophilic and Electrophilic Reactivity
| Reaction Type | Reactant | Site of Reaction | Product Class |
|---|---|---|---|
| Nucleophilic (Acylation) | Acyl Chloride | Amino Group | N-Acylaminoisoindoline-1,3-dione |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Aromatic Ring | Halogenated Derivative |
| Nucleophilic Attack | Strong Nucleophile (e.g., OH⁻) | Carbonyl Carbon | Ring-Opened Phthalamic Acid Derivative |
Ring-Opening and Cyclization Reactions of the Isoindoline (B1297411) System.researchgate.netrsc.org
The stability of the isoindoline-1,3-dione ring system is pH-dependent. researchgate.net Under strong basic or acidic conditions, the imide bonds are susceptible to hydrolysis, leading to a ring-opening reaction. clockss.orgnih.gov This process typically yields a 3-hydroxy-6-(hydrazinocarbonyl)benzoic acid derivative.
Conversely, this compound can serve as a precursor for various cyclization reactions. rsc.org A notable example is its reaction with hydrazine (B178648), which, through a cyclocondensation reaction, forms 3-aminophthalhydrazide, commonly known as luminol. This transformation involves the nucleophilic attack of hydrazine on one of the carbonyl carbons, followed by intramolecular cyclization with the other carbonyl group and subsequent loss of water.
Mechanistic Studies of Specific Chemical Transformations.researchgate.net
Mechanistic investigations into the reactions of this compound and its derivatives have provided insights into their reactivity. researchgate.net For instance, computational studies using methods like Density Functional Theory (DFT) have been employed to understand the electronic structure and predict reaction pathways. researchgate.net
Studies on related N-substituted phthalimides show that the nature of the substituent on the nitrogen atom significantly influences the mechanism of reactions such as hydrolysis and aminolysis. The mechanism of the chemiluminescence of luminol, a key derivative, has been extensively studied. It involves the oxidation of the luminol dianion to an electronically excited 3-aminophthalate, which then decays to the ground state with the emission of light. The initial steps leading to luminol from this compound involve a well-understood nucleophilic acyl substitution mechanism with hydrazine.
Computational and Theoretical Investigations of 2 Amino 4 Hydroxyisoindoline 1,3 Dione
Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the intrinsic properties of molecules at the electronic level. For 2-Amino-4-hydroxyisoindoline-1,3-dione, these methods would provide fundamental insights into its reactivity, stability, and spectroscopic behavior.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals)
The electronic structure of a molecule is pivotal to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
While specific DFT calculations for this compound are not readily found, studies on similar heterocyclic compounds demonstrate that the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, it is anticipated that the HOMO would be localized on the electron-rich amino and hydroxy-substituted aromatic ring, while the LUMO would likely be centered on the electron-deficient isoindoline-1,3-dione core. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | Data Not Available | Indicates the electron-donating ability of the molecule. |
| LUMO | Data Not Available | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | Data Not Available | Correlates with chemical reactivity and stability. |
Note: The data in this table is hypothetical and serves as a template for the type of information that would be generated from DFT calculations.
Prediction and Correlation of Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for its observed color and photophysical properties. Furthermore, DFT calculations can be employed to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for structural elucidation.
Elucidation of Reaction Mechanisms and Transition States
DFT is a cornerstone in the computational investigation of reaction mechanisms. It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies. For reactions involving this compound, such as its synthesis or its interaction with biological targets, DFT could be used to propose and validate reaction pathways. By locating the transition state structures and calculating their energies, one can gain a deeper understanding of the reaction kinetics and the factors that control product formation.
Molecular Modeling and Simulation Approaches
Beyond the electronic level, molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of this compound.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. For a flexible molecule like this compound, which possesses rotatable bonds, MD simulations can reveal the preferred three-dimensional arrangements (conformers) in different environments, such as in solution. Understanding the conformational preferences is crucial as it can significantly influence the molecule's biological activity and its ability to bind to a target receptor. The simulations would track the atomic movements over time, providing a dynamic picture of its structural flexibility.
Molecular Docking Studies of Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
For this compound, docking studies would be performed against various protein targets to predict its binding affinity and mode of interaction. These studies on related isoindoline-1,3-dione derivatives have revealed key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active sites of enzymes like cyclooxygenases and acetylcholinesterase. acs.orgresearchgate.net The results of such studies are typically quantified by a docking score, which estimates the binding free energy.
Table 2: Illustrative Molecular Docking Results for Isoindoline-1,3-dione Derivatives with a Hypothetical Protein Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Isoindoline-1,3-dione Analog A | Cyclooxygenase-2 | Data Not Available | Tyr385, Arg120 |
| Isoindoline-1,3-dione Analog B | Acetylcholinesterase | Data Not Available | Trp84, Tyr334 |
Note: This table presents illustrative data based on studies of related compounds to demonstrate the type of information generated from molecular docking studies.
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the isoindoline-1,3-dione scaffold, these models are crucial for designing new, potent ligands and for virtual screening of compound libraries.
Studies on various isoindoline-1,3-dione derivatives have identified key pharmacophoric features that are critical for their interaction with biological targets. researchgate.netnih.gov Typically, these models highlight the importance of:
Hydrogen Bond Acceptors: The carbonyl oxygens of the isoindoline-1,3-dione ring are consistently identified as crucial hydrogen bond acceptors. researchgate.net Molecular docking studies have shown these groups forming vital hydrogen bonds with amino acid residues like Tyr158 in certain enzymes. researchgate.net
Hydrophobic Regions: The aromatic ring of the isoindoline (B1297411) scaffold provides a significant hydrophobic region that engages in interactions with nonpolar residues within a target's active site. researchgate.net
Hydrogen Bond Donors: The amino group at the 2-position and the hydroxyl group at the 4-position of the target compound introduce hydrogen bond donor capabilities, further defining its interaction potential.
In the context of designing inhibitors for enzymes like acetylcholinesterase, the phthalimide (B116566) (isoindoline-1,3-dione) moiety is considered a noteworthy pharmacophore due to its interaction with the enzyme's peripheral anionic site. nih.gov By generating and validating pharmacophore models, researchers can effectively screen large databases for new molecules that fit these spatial and electronic requirements, paving the way for the discovery of novel therapeutic agents. mdpi.comnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are instrumental in predicting the activity of newly designed molecules before their synthesis.
For classes of compounds including the isoindoline-1,3-dione core, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.com These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence biological activity.
A study on isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors developed robust 3D-QSAR models to establish a clear structure-activity relationship. mdpi.com Similarly, QSAR models for 1,3-dioxoisoindoline-4-aminoquinolines against Plasmodium falciparum have been generated. One such model demonstrated high predictive capability with the following statistical parameters:
| Parameter | Value |
| R² (Squared Correlation Coefficient) | 0.9459 |
| R²adj (Adjusted R²) | 0.9278 |
| Q²cv (Leave-one-out Cross-validation) | 0.8882 |
| R²ext (External Validation) | 0.7015 |
| Data from a QSAR study on 1,3-dioxoisoindoline-4-aminoquinoline derivatives. eurjchem.com |
This model revealed that the antiplasmodial activity was dependent on a combination of 2D and 3D descriptors, including ATSC5i, GATS8p, and descriptors related to hydrogen bonding potential (minHBint3, minHBint5). eurjchem.com Such validated models serve as powerful predictive tools for designing new derivatives with enhanced potency. mdpi.comeurjchem.com
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The way molecules pack in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying these interactions. researchgate.netbohrium.com By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.
For isoindoline-1,3-dione derivatives, Hirshfeld analysis reveals the dominant role of specific interactions in stabilizing the crystal lattice. researchgate.netnih.gov Hydrogen bonding is a particularly critical interaction. mdpi.comresearchgate.net In the crystal structure of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, molecules are linked into dimers through pairs of O—H⋯O hydrogen bonds. nih.gov For 5-aminoisoindole-1,3-dione, N—H⋯O intermolecular hydrogen bonds are the primary drivers of molecular packing. researchgate.net
Table: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Isoindoline-1,3-Dione Derivatives
| Contact Type | Derivative 1 (%) nih.gov | Derivative 2 (%) bohrium.com | Derivative 3 (%) bohrium.com |
|---|---|---|---|
| H···H | 58.9 | 36.5 | 24.4 |
| O···H / H···O | 17.9 | 12.1 | 8.7 |
| C···H / H···C | 6.9 | 10.6 | 5.4 |
| Br···H / H···Br | 9.5 | - | - |
| S···H / H···S | - | 5.6 | 4.5 |
Data derived from Hirshfeld analyses of different substituted isoindoline-1,3-dione derivatives. bohrium.comnih.gov
These analyses confirm that hydrogen bonding and van der Waals forces are the dominant interactions governing the supramolecular assembly of these compounds in the solid state. atauni.edu.trfip.org
Studies of Excited-State Phenomena
The presence of both a hydroxyl (proton donor) and carbonyl (proton acceptor) group within the this compound structure makes it a candidate for interesting photophysical phenomena upon electronic excitation.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule in its excited state. rsc.orgcapes.gov.br This process often results in a tautomeric form of the molecule with distinct fluorescence properties, typically a large Stokes shift (a large separation between absorption and emission maxima).
For the 4-hydroxyisoindoline-1,3-dione scaffold, computational and experimental studies have confirmed the occurrence of an ultrafast ESIPT process. rsc.org Upon photoexcitation, the molecule BHID (formed from a precursor by cleaving a protecting group) undergoes an ESIPT with a time constant of approximately 1 picosecond. rsc.org This process is responsible for the molecule's characteristic dual-band fluorescence. The key requirements for ESIPT are the presence of an intramolecular hydrogen bond and an increase in the acidity of the proton donor (the hydroxyl group) and basicity of the proton acceptor (the carbonyl group) in the excited state. rsc.orguci.edu
Solvent Polarity Effects on Excited-State Behaviors
The surrounding environment, particularly the polarity of the solvent, can significantly influence excited-state processes like ESIPT. researchgate.netnih.gov Solvent molecules can interact with the fluorophore, altering the energy levels of the ground and excited states and potentially competing with the intramolecular hydrogen bond.
In studies of related hydroxy-containing aromatic systems, increasing solvent polarity has been shown to affect the ESIPT reaction. For some molecules, an increase in solvent polarity can inhibit the ESIPT process, leading to a decrease in the emission from the tautomeric form and an increase in the emission from the initial "normal" excited state. This is because polar, protic solvents can form intermolecular hydrogen bonds with the solute, disrupting the intramolecular hydrogen bond necessary for ESIPT to occur. researchgate.net Conversely, in other systems, increased solvent polarity has been found to lower the potential energy barrier for proton transfer, making the ESIPT reaction more likely to occur. The specific effect is highly dependent on the electronic structure of the molecule .
Structure Activity Relationship Sar Studies for 2 Amino 4 Hydroxyisoindoline 1,3 Dione Derivatives
Influence of Substituent Nature and Position on Molecular Activity
The biological activity of 2-Amino-4-hydroxyisoindoline-1,3-dione derivatives can be significantly modulated by the introduction of various substituents on the isoindoline-1,3-dione core and the pendant chemical groups. The nature and position of these substituents play a critical role in determining the molecule's interaction with its biological targets, such as the Cereblon (CRBN) E3 ubiquitin ligase.
Hydroxylation of the phthalimide (B116566) ring, a key metabolic modification of thalidomide (B1683933), has been shown to alter neosubstrate specificity. For instance, 5-hydroxythalidomide, a primary metabolite, exhibits distinct selectivity for the degradation of different transcription factors compared to its parent compound. nih.gov This highlights the profound impact of even a single hydroxyl group on the phthalimide moiety. The 4-hydroxy group, characteristic of the parent compound of this article, is also a critical determinant of binding and activity.
Furthermore, substitutions on the phenyl ring of related isoindoline-1,3-dione analogs have been shown to be crucial for their activity. For example, in a series of thalidomide analogs with a taxol-like mode of action, bulky di-isopropyl groups on the phenyl ring forced a perpendicular conformation between the isoindole and phenyl rings, which was found to be critical for their anti-microtubule activity. nih.gov This demonstrates that steric hindrance and the resulting conformational changes can be a key driver of biological function.
The introduction of different functional groups can also drastically alter the physicochemical properties and, consequently, the biological activity of these derivatives. For example, the presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can improve pharmacokinetic properties, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
The following table summarizes the influence of various substituents on the activity of isoindoline-1,3-dione derivatives based on findings from the literature.
| Compound/Derivative | Substituent and Position | Effect on Activity | Reference |
| 5-hydroxythalidomide | 5-OH on phthalimide ring | Alters neosubstrate selectivity for CRBN | nih.gov |
| 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione | Di-isopropyl on phenyl ring | Induces perpendicular conformation, critical for anti-microtubule activity | nih.gov |
| Pomalidomide | 4-amino on phthalimide ring | Potent anti-cancer activity | researchgate.net |
| Lenalidomide | 4-amino on phthalimide ring, lacks a carbonyl group | Therapeutic activity against myelodysplastic syndrome | researchgate.net |
Role of Linker Chemistry and Length in Bifunctional Compounds
A significant application of this compound derivatives is their use as E3 ligase-recruiting moieties in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a chemical linker connecting the two. The linker is not merely a spacer but plays a pivotal role in the efficacy of the PROTAC.
The length and chemical nature of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. Studies have shown that both the length and the composition of the linker can dramatically affect the degradation efficiency of the target protein. biorxiv.org
Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The length of these linkers is often systematically varied to find the optimal distance and geometry for ternary complex formation. For instance, in a series of BRD4-targeting PROTACs, those with intermediate length linkers showed reduced degradation potency compared to those with shorter or longer linkers, highlighting a non-linear relationship between linker length and activity.
The chemical composition of the linker also has a significant impact. The incorporation of rigid elements, such as aromatic rings or alkynes, can restrict the conformational flexibility of the PROTAC, which can be either beneficial or detrimental to its activity depending on the specific target and E3 ligase pair. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a widely used method for the efficient synthesis of PROTACs with diverse linkers. nih.gov
The following table provides examples of different linker types used in PROTACs and their general characteristics.
| Linker Type | Key Features | Impact on PROTAC Activity |
| Alkyl Chains | Flexible, hydrophobic | Length is critical for optimal ternary complex formation. |
| PEG Chains | Flexible, hydrophilic | Can improve solubility and cell permeability. |
| Aromatic Rings | Rigid | Provides conformational constraint. |
| "Clickable" Linkers (e.g., triazoles) | Easily synthesized | Allows for rapid generation of PROTAC libraries with varying linkers. |
Stereochemical Considerations and Their Impact on Activity
Chirality is a fundamental aspect of the biological activity of many small molecules, and this compound derivatives are no exception. The stereochemistry at the chiral center of the glutarimide (B196013) ring in thalidomide and its analogs is a well-established determinant of their biological effects.
It is the (S)-enantiomer of thalidomide that is primarily responsible for its teratogenic effects, while the (R)-enantiomer is associated with its sedative properties. This stereoselectivity extends to its interaction with CRBN. The (S)-enantiomer of thalidomide and its derivatives, including hydroxylated metabolites like (S)-5-hydroxythalidomide, preferentially binds to CRBN and mediates the degradation of specific neosubstrates. nih.govresearchgate.net
The crystal structure of the CRBN-DDB1 complex bound to thalidomide has revealed that the glutarimide ring of the (S)-enantiomer fits snugly into a hydrophobic pocket of CRBN, while the phthalimide moiety is more solvent-exposed. This precise stereospecific interaction is crucial for the subsequent recruitment and degradation of target proteins.
Therefore, the synthesis and evaluation of enantiomerically pure this compound derivatives are critical for understanding their SAR and for developing safer and more effective therapeutic agents. The stereochemical configuration directly influences the three-dimensional shape of the molecule, which in turn dictates its binding affinity and orientation within the active site of its biological target.
Computational and Experimental Approaches to SAR Elucidation
A variety of computational and experimental techniques are employed to unravel the complex structure-activity relationships of this compound derivatives. These methods provide valuable insights into the molecular interactions that govern their biological activity.
Experimental Approaches:
X-ray Crystallography: This technique has been instrumental in determining the three-dimensional structure of CRBN in complex with thalidomide and its derivatives. nih.gov These crystal structures have provided a detailed atomic-level understanding of how these molecules bind to CRBN and how substitutions on the isoindoline-1,3-dione scaffold can influence these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. It can be used to identify the binding site of a ligand on a protein, to determine the conformation of the bound ligand, and to measure binding affinities. mdpi.comnih.gov
Biophysical Techniques: A range of biophysical methods are used to quantify the binding affinity and kinetics of these derivatives with their target proteins. These include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). biorxiv.org
Cell-Based Assays: Ultimately, the biological activity of these compounds is assessed in cellular models. Assays that measure target protein degradation (e.g., Western blotting, quantitative mass spectrometry) and downstream cellular effects (e.g., cell proliferation, apoptosis) are essential for validating the findings from in vitro and structural studies.
Computational Approaches:
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.gov It is widely used to screen virtual libraries of compounds and to rationalize the observed SAR of a series of analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to study the conformational changes that occur upon ligand binding and to understand the role of flexibility in molecular recognition.
By integrating the findings from these diverse experimental and computational approaches, a comprehensive understanding of the structure-activity relationships of this compound derivatives can be achieved, paving the way for the design of novel and improved therapeutic agents.
Molecular Mechanisms of Action and Specific Target Interactions
Enzyme Inhibition and Modulation
The isoindoline-1,3-dione core structure is a key pharmacophore that has been explored for its inhibitory activity against a range of enzymes. While specific inhibitory data for 2-Amino-4-hydroxyisoindoline-1,3-dione is not extensively available in the public domain, the following sections detail the known interactions of closely related isoindoline-1,3-dione derivatives with various enzyme targets.
Derivatives of isoindoline-1,3-dione have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. The isoindoline-1,3-dione moiety is considered a noteworthy pharmacophore for the design of AChE inhibitors, as it has been shown to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov
Recent studies on novel isoindolin-1,3-dione-based acetohydrazide derivatives have demonstrated significant inhibitory potency. For instance, a series of these compounds exhibited IC50 values against AChE ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM, and against BChE from 5.7 ± 0.2 to 30.2 ± 2.8 µM. One of the most potent compounds in this series, designated as 8a, displayed competitive inhibition against AChE with a Ki value of 0.0886 µM. Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported IC50 values in the range of 2.1 ± 0.6 to 6.7 ± 1.1 μM against AChE. nih.gov
| Derivative Series | Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 ± 0.05 to 0.86 ± 0.02 | |
| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 ± 0.2 to 30.2 ± 2.8 | |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 ± 0.6 to 6.7 ± 1.1 | nih.gov |
The isoindoline-1,3-dione scaffold has been incorporated into molecules designed to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
A new class of p70S6K1 inhibitors based on the 6-amido-4-aminoisoindolin-1,3-dione scaffold has been developed. nih.gov These compounds have shown potent inhibition of p70S6K1, a downstream effector in the PI3K/AKT/mTOR pathway. Three compounds from this series, designated 5b, 5d, and 5f, exhibited sub-micromolar IC50 values for p70S6K1 inhibition and demonstrated growth inhibition of MCF7 breast cancer cells. nih.gov
While specific data for this compound is not provided, the general class of isoindoline-1,3-dione derivatives has been investigated for activity against other kinases. For instance, EGFR kinase inhibitors with a quinazoline (B50416) structure have been widely studied. mdpi.comresearchgate.net Similarly, various heterocyclic compounds have been explored as inhibitors of CDK2 nih.govnih.gov and Akt kinase nih.govnih.gov. Topoisomerase I, another important cancer target, is inhibited by compounds that can stabilize the enzyme-DNA complex, and research in this area is ongoing. nih.gov
| Compound | p70S6K1 IC50 (µM) | Reference |
|---|---|---|
| 5b | Sub-micromolar | nih.gov |
| 5d | Sub-micromolar | nih.gov |
| 5f | Sub-micromolar | nih.gov |
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com While numerous inhibitors of SARS-CoV-2 Mpro have been identified, specific data for this compound is not currently available. However, the general class of isoindoline-1,3-dione derivatives has been explored in the context of protease inhibition. The development of both covalent and non-covalent inhibitors targeting the catalytic cysteine of Mpro is an active area of research. mdpi.comresearchgate.net
Protein-Ligand Binding and Induced Proximity Mechanisms
The isoindoline-1,3-dione scaffold has demonstrated the ability to bind with high affinity to specific protein targets. A study on isoindol-1,3-dione and isoindol-1-one derivatives revealed their high binding affinity to beta-amyloid fibrils, which are implicated in Alzheimer's disease. nih.gov These compounds were evaluated in a competitive binding assay, and all the isoindolone derivatives showed very good binding affinities with Ki values in the subnanomolar range (0.42-0.94 nM). nih.gov Specifically, isoindol-1,3-diones 1i and 1k, and isoindol-1-ones 2c and 2i, exhibited excellent binding affinities with Ki values ranging from 0.42 to 0.49 nM. nih.gov
| Compound | Ki (nM) | Reference |
|---|---|---|
| Isoindol-1,3-dione derivatives (general) | 0.42 - 0.94 | nih.gov |
| Isoindol-1,3-dione 1i | 0.42 - 0.44 | nih.gov |
| Isoindol-1,3-dione 1k | 0.42 - 0.44 | nih.gov |
| Isoindol-1-one 2c | 0.46 - 0.49 | nih.gov |
| Isoindol-1-one 2i | 0.46 - 0.49 | nih.gov |
Ternary Complex Formation with E3 Ubiquitin Ligases (e.g., Cereblon, Pirin)
The cornerstone of the mechanism for this compound is its function as a "molecular glue" that facilitates the formation of a ternary complex. nih.gov This compound binds directly to Cereblon (CRBN), which serves as the substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. nih.govrsc.org The CRL4^CRBN^ complex is a multi-protein assembly that includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or Rbx1). nih.govnih.gov
The binding of this compound to a specific pocket within the thalidomide-binding domain of CRBN induces a conformational change in the substrate-binding surface. rsc.orgresearchgate.net This altered surface creates a novel interface that has a high affinity for proteins that CRBN would not normally recognize, known as neosubstrates. nih.govrsc.org This drug-induced proximity between the E3 ligase and a neosubstrate is the critical initiating step for targeted protein degradation. nih.gov While other E3 ligases exist, the primary and well-documented target for the thalidomide (B1683933) class of molecules is Cereblon.
Table 1: Components of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
| Component | Function | Role in Ternary Complex |
|---|---|---|
| Cereblon (CRBN) | Substrate Receptor | Directly binds to this compound, creating a new binding surface for the neosubstrate. |
| Cullin 4 (CUL4A/B) | Scaffold Protein | Forms the structural backbone of the E3 ligase, bringing the components together. |
| DNA Damage-Binding Protein 1 (DDB1) | Linker/Adaptor Protein | Connects CRBN to the CUL4 scaffold. nih.gov |
| Regulator of Cullins 1 (ROC1/Rbx1) | RING-box Protein | Recruits the ubiquitin-charged E2 conjugating enzyme to the complex. |
Substrate Recognition and Ubiquitination Processes
Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase catalyzes the transfer of ubiquitin molecules to the captured neosubstrate. Ubiquitination is a sequential enzymatic process. researchgate.net First, an E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase (here, CRL4^CRBN^) recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 enzyme to one or more lysine (B10760008) residues on the substrate protein. nih.govmdpi.com
For this compound and related immunomodulatory drugs (IMiDs), the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ecancer.orgnih.gov The drug-modified CRBN surface specifically recognizes a structural motif, or degron, within these transcription factors. nih.gov This leads to their polyubiquitination—the attachment of a chain of ubiquitin molecules. unimi.it This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery, which then unfolds and proteolytically destroys the targeted transcription factor. rsc.org
Modulation of Cellular Signaling Pathways
By inducing the degradation of key transcription factors, this compound triggers a cascade of downstream effects, profoundly modulating signaling pathways that govern cell survival, growth, and proliferation.
Mechanisms of Apoptosis Induction
The degradation of IKZF1 and IKZF3 is a potent trigger for apoptosis, particularly in hematological cancer cells like multiple myeloma. These transcription factors are crucial for the expression of Interferon Regulatory Factor 4 (IRF4), which in turn is a key regulator of MYC, an essential oncogene for myeloma cell survival. nih.gov The induced degradation of IKZF1/3 leads to the downregulation of both IRF4 and MYC, causing cell cycle arrest and initiating programmed cell death. nih.gov
Furthermore, the disruption of these core survival pathways can lead to the activation of intrinsic apoptotic signaling. This can involve the activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9. dntb.gov.uafrontiersin.org The process may also involve the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. dntb.gov.ua In some contexts, degradation of other neosubstrates, such as Casein kinase 1α (CK1α), can activate p53-mediated apoptosis. rsc.org
Interference with Cell Proliferation and Growth
The same primary mechanism that induces apoptosis also halts cell proliferation. The downregulation of the MYC oncogene, a direct consequence of IKZF1/3 degradation, removes a critical driver of cell cycle progression. nih.gov This often results in G1 phase cell cycle arrest, preventing cells from entering the synthesis (S) phase and dividing. medscape.com The potent antiproliferative activity is therefore a direct outcome of the degradation of proteins essential for cell growth and division. nih.gov
Specific Pathway Modulation (e.g., PI3K/AKT/m-TOR Pathway)
Beyond its direct effects stemming from neosubstrate degradation, evidence suggests that this compound and its parent compound, thalidomide, can modulate the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. researchgate.net This pathway is a central regulator of cellular metabolism, growth, proliferation, and survival. wikipedia.orgqiagen.com
Studies have indicated that thalidomide can inhibit the PI3K/AKT pathway, in part by stabilizing PTEN, a tumor suppressor that acts as a natural brake on the pathway. researchgate.netqiagen.com By preventing the dephosphorylation of PIP3, PTEN inhibits the activation of AKT. wikipedia.orgnih.gov Downregulation of AKT signaling, in turn, suppresses downstream effectors like mTOR (mechanistic Target of Rapamycin), which is a master regulator of protein synthesis and cell growth. nih.govnih.gov The inactivation of the PI3K/AKT/mTOR pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of the compound, and related molecules have shown synergistic cytotoxicity when combined with direct PI3K/mTOR inhibitors. nih.govnih.govresearchgate.net
Table 2: Key Proteins in the PI3K/AKT/mTOR Pathway
| Protein | General Function | Effect of Modulation by Thalidomide Analogs |
|---|---|---|
| PI3K (Phosphoinositide 3-kinase) | Generates PIP3, initiating the signaling cascade. | Activity is indirectly reduced. |
| PTEN (Phosphatase and tensin homolog) | Tumor suppressor; dephosphorylates PIP3 to inhibit the pathway. | Stabilized, leading to increased inhibition of the pathway. researchgate.net |
| AKT (Protein kinase B) | Central kinase promoting cell survival and growth. | Activation is suppressed. researchgate.net |
| mTOR (mechanistic Target of Rapamycin) | Master regulator of cell growth and protein synthesis. | Signaling is inactivated downstream of AKT suppression. researchgate.net |
Advanced Applications of 2 Amino 4 Hydroxyisoindoline 1,3 Dione in Chemical Sciences
Utilization as a Versatile Chemical Building Block and Intermediate in Complex Synthesis
The isoindoline-1,3-dione scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of complex molecules, particularly heterocyclic compounds. The reactivity of the imide nitrogen and the aromatic ring allows for various chemical transformations, making it an ideal starting material for multi-step syntheses.
While specific examples detailing the use of 2-Amino-4-hydroxyisoindoline-1,3-dione as a building block are not extensively documented, the general reactivity of the isoindoline-1,3-dione core suggests its potential in the synthesis of more complex structures. For instance, the amino group at the 2-position can be a handle for further functionalization, and the hydroxyl group at the 4-position can be used to modulate the electronic properties of the molecule or as a site for further reactions. A study on the synthesis of isoindoline-1,3-dione derivatives has shown that the imide nitrogen can undergo N-acylation and alkylation reactions, providing a route to a variety of substituted products. epa.gov Furthermore, the synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives has been achieved through a one-pot, three-component reaction involving isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium (B1175870) acetate (B1210297), highlighting the utility of related structures in constructing complex heterocyclic systems. academie-sciences.fr
The synthesis of various substituted isoindoline-1,3-diones often starts from the corresponding phthalic anhydrides. For example, a mixture of phthalic anhydride (B1165640) and glycine (B1666218) can be refluxed in glacial acetic acid to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which can then be further modified. nih.gov This general approach could be adapted for the synthesis of derivatives of this compound.
Development of Ligands for Diverse Biological Targets
The isoindoline-1,3-dione scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.govresearchgate.net These compounds have been explored as ligands for various biological targets, including enzymes and receptors implicated in a range of diseases.
Derivatives of isoindoline-1,3-dione have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. nih.gov In one study, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized and evaluated for their anti-AChE activity. Several of these compounds displayed potent inhibitory activity, with IC50 values in the low micromolar range, demonstrating the potential of the isoindoline-1,3-dione scaffold in the design of new anti-Alzheimer's agents. nih.gov The design strategy for these inhibitors often involves a hybridization approach, where the isoindoline-1,3-dione moiety is combined with other pharmacophoric elements to enhance binding to the target enzyme. nih.gov
The following table summarizes the inhibitory activity of some isoindoline-1,3-dione derivatives against acetylcholinesterase:
| Compound | IC50 (µM) against AChE |
| Compound 7a | 2.1 |
| Compound 7f | 2.1 |
| Rivastigmine (standard) | 11.07 |
| *Data from a study on new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. nih.gov |
Furthermore, isoindoline-1,3-dione derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. researchgate.net The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The lipophilicity of the derivatives has been found to play a role in their biological activity. researchgate.net
Engineering of Chemical Probes for Biological Imaging and Sensing (e.g., Fluorescent Probes)
Fluorescent probes are invaluable tools in chemical biology for the visualization and detection of biologically important species. The isoindoline-1,3-dione scaffold, with its inherent photophysical properties, has been utilized in the design of such probes.
A notable example is the development of a fluorescent probe for peroxynitrite based on a 4-hydroxyisoindoline-1,3-dione derivative. This probe, named BHID-Bpin, is initially non-fluorescent. However, upon reaction with peroxynitrite, the Bpin moiety is cleaved, leading to the formation of a highly fluorescent species, BHID. This "turn-on" fluorescence response allows for the sensitive detection of peroxynitrite. The formed BHID exhibits strong dual-band fluorescence due to an ultrafast excited-state intramolecular proton transfer process. This study highlights the potential of the 4-hydroxyisoindoline-1,3-dione core in the rational design of chemical probes for reactive oxygen species.
The development of fluorescent chemosensors for metal ions is another area where the isoindoline-1,3-dione scaffold could be applied. While specific examples using this compound are scarce, the general principles of fluorescent sensor design suggest that this compound could be a valuable starting material. The amino and hydroxyl groups can act as recognition sites for metal ions, and their interaction with the target ion could lead to a change in the fluorescence properties of the molecule.
Exploration in Materials Science and Optoelectronics
The application of isoindoline-1,3-dione derivatives in materials science and optoelectronics is an emerging area of research. The planar structure and the presence of a π-conjugated system in these molecules make them attractive candidates for the development of new organic materials with interesting electronic and optical properties.
While direct applications of this compound in this field are not well-documented, a study on an isoindoline-1,3-dione-fullerene conjugate provides insight into the potential of this class of compounds. The study investigated the linear and nonlinear optical properties of a molecule where two isoindoline-1,3-dione units are attached to a fullerene core. The results indicated that such donor-acceptor-donor (D-A-D) type structures could exhibit significant nonlinear optical responses, which are desirable for applications in optoelectronic devices. The introduction of electron-donating and electron-withdrawing groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the optoelectronic properties of the material.
The amino and hydroxyl groups in this compound could serve as handles for the incorporation of this moiety into polymer backbones, leading to the development of new polyimides with tailored properties. Polyimides are known for their excellent thermal stability and mechanical strength, and the introduction of functional groups could impart additional functionalities, such as specific optical or electronic responses.
Q & A
Q. How can computational modeling optimize isoindoline-1,3-dione derivatives for proteolysis-targeting chimera (PROTAC) applications?
- Methodological Answer : Use molecular dynamics (MD) simulations to predict ternary complex formation between cereblon, PROTAC (e.g., lenalidomide derivatives), and target proteins . Validate with surface plasmon resonance (SPR) to measure binding kinetics (k/k) and ubiquitination assays in HEK293T cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
